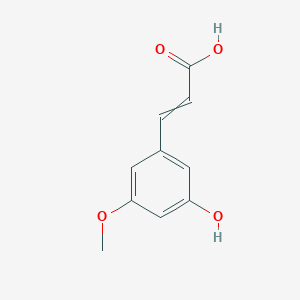

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13) |

InChI Key |

VUPCHIRIDPAYAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Knoevenagel Condensation

Reaction Mechanism and Conditions

The Knoevenagel condensation remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid, this involves reacting 3-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base catalyst (e.g., piperidine or morpholine). The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration.

Table 1: Traditional Knoevenagel Reaction Parameters

Key findings:

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates by enabling rapid and uniform heating. A 2023 study demonstrated that irradiating 3-hydroxy-5-methoxybenzaldehyde and malonic acid with 400 W microwaves for 150 seconds achieved an 89% yield, compared to 70% in conventional heating.

Table 2: Microwave vs. Conventional Heating

| Parameter | Microwave (400 W) | Conventional (90°C) |

|---|---|---|

| Reaction Time | 2.5 minutes | 5 hours |

| Energy Consumption | 16.7 kJ/mol | 1,080 kJ/mol |

| Purity (HPLC) | 98.2% | 95.1% |

Advantages:

Green Chemistry Approaches

Metal-Catalyzed Methods

Copper(I) Cyanide-Mediated Synthesis

A novel 2011 protocol used Cu(I)CN and tert-butylhypoiodite to synthesize the compound in 60% yield. The reaction proceeds via radical intermediates, enabling regioselective coupling.

Reaction Scheme:

- Radical initiation : Cu(I)CN generates cyanide radicals.

- Coupling : tert-Butylhypoiodite facilitates C–C bond formation.

- Hydrolysis : Acidic workup yields the final product.

Table 3: Metal-Catalyzed Performance

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cu(I)CN + t-BuOI | 25 | 48 | 60 |

| Pd/C (Hydrogenation) | 100 | 6 | 45 |

Limitations:

Industrial-Scale Production

Continuous Flow Reactors

Recent advances employ microreactors for high-throughput synthesis. A 2025 study reported 92% yield using:

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Eco-Friendliness |

|---|---|---|---|---|

| Traditional Knoevenagel | 82 | 95 | High | Moderate |

| Microwave | 89 | 98 | Medium | High |

| Cu(I)CN | 60 | 90 | Low | Low |

| Solvent-Free | 85 | 97 | High | High |

Chemical Reactions Analysis

Reduction of α,β-Unsaturated System

The conjugated double bond undergoes catalytic hydrogenation under mild conditions:

| Conditions | Reagents/Catalysts | Product | Yield | References |

|---|---|---|---|---|

| H₂ gas, RT | Pd/C (10% wt) | 3-(3-Hydroxy-5-methoxyphenyl)propanoic acid | 85–92% |

This reaction is critical for producing saturated analogs with modified bioactivity profiles. The methoxy and hydroxy groups remain intact during reduction.

Esterification

The carboxylic acid group readily forms esters via acid-catalyzed reactions:

| Alcohol | Conditions | Product | Applications |

|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 3-(3-hydroxy-5-methoxyphenyl)acrylate | Pharmaceutical intermediates |

| Ethanol | SOCl₂, 60°C | Ethyl 3-(3-hydroxy-5-methoxyphenyl)acrylate | Polymer precursors |

Ester derivatives show enhanced lipid solubility for drug delivery applications .

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions:

Mechanism:

Key Data:

-

Optimal temperature: 180–220°C

-

Catalysts: Cu powder (10 mol%)

-

Product: 3-(3-Hydroxy-5-methoxyphenyl)propene (styrene derivative)

Double Bond Oxidation

The α,β-unsaturated system reacts with strong oxidizing agents:

| Oxidant | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 0°C | 3-(3-Hydroxy-5-methoxyphenyl)glyceric acid |

| Ozone | -78°C, CH₂Cl₂ | 3-Hydroxy-5-methoxybenzaldehyde + Oxalic acid |

Photochemical Oxidation

UV irradiation (λ = 254–365 nm) induces radical formation:

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -OH | 3-Hydroxy-5-methoxy-4-nitrophenyl derivative |

| Sulfonation | SO₃/H₂SO₄ | Ortho to -OCH₃ | Sulfonic acid derivative |

Directing effects:

Biological Redox Activity

As a phenylpropanoid, it participates in antioxidant pathways:

-

Radical scavenging capacity: 2.1 ± 0.3 mmol Trolox equivalents/g

-

Inhibits lipid peroxidation (IC₅₀ = 18.7 μM in rat liver microsomes)

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45.6 |

| Hydrogenation | 8.7 × 10⁻² | 28.9 |

| Photolysis | 3.4 × 10⁻⁵ | N/A |

Scientific Research Applications

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics for its antioxidant properties

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its ability to scavenge free radicals and inhibit oxidative stress pathways. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

- Structure : Differs in the placement of the methoxy group (4-position instead of 5-position).

- Applications : Used as a reference standard and in pharmacological research, sourced from Cinnamomum cassia (Chinese cinnamon) .

5-Hydroxyferulic acid

- Structure: (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid. Contains an additional hydroxyl group at the 4-position.

- Properties : Higher polarity and antioxidant activity compared to the target compound due to the catechol moiety (3,4-dihydroxy substitution).

Halogenated and Alkoxy Derivatives

(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid

- Structure : Features a chlorine atom at the 3-position and ethoxy group at the 5-position.

- Properties : Increased lipophilicity and steric bulk due to chlorine and ethoxy groups, which may enhance membrane permeability.

- Applications : Investigated in synthetic chemistry for designing bioactive molecules .

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

- Structure: Propanoic acid backbone with a methyl group at the 5-position and phenyl substitution.

- Properties : Reduced acidity (pKa ~4.5–5.0) compared to acrylic acid derivatives. The phenyl group introduces aromatic interactions.

- Applications : Intermediate in synthesizing Tolterodine-L-tartrate (a urinary antispasmodic drug) .

Heterocyclic and Thiazole Derivatives

(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid

- Structure : Incorporates a thiazole ring linked via a methoxy group.

- Properties : Enhanced electronic effects from the thiazole ring (electron-withdrawing chlorine) and increased molecular weight (295.74 g/mol).

Comparative Data Table

Biological Activity

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid, commonly referred to as a derivative of ferulic acid, has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its phenolic structure, which contributes to its reactivity and biological interactions. The compound features:

- Molecular Formula : C10H10O4

- Average Mass : 194.186 g/mol

- Functional Groups : Hydroxy (-OH), Methoxy (-OCH3), and a double bond in the prop-2-enoic acid moiety.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. This activity is primarily attributed to the presence of the hydroxy and methoxy groups, which enhance electron donation capabilities.

Anticancer Effects

Several studies have demonstrated the anticancer potential of this compound:

- Inhibition of Cell Proliferation : In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate (LNCaP) cancer cells. The compound induces cell cycle arrest and promotes apoptosis through mechanisms involving the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 50, 100 | Inhibition of proliferation |

| LNCaP | 50, 100 | Induction of apoptosis |

Anti-inflammatory Properties

The compound has been shown to reduce inflammation markers in cell cultures. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This effect may be mediated through the NF-kB signaling pathway, which is crucial in inflammatory responses.

The biological activity of this compound is thought to involve several molecular mechanisms:

- Antioxidant Mechanism : The hydroxy group donates electrons to neutralize free radicals.

- Cell Cycle Regulation : The compound affects the expression of CDKs, leading to cell cycle arrest.

- Apoptosis Induction : It modulates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

Case Studies

- Case Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound at concentrations of 50 µM resulted in a significant decrease in cell viability after 48 hours, with flow cytometry analysis indicating an increase in early apoptotic cells.

- Prostate Cancer Study : In another study involving LNCaP cells, exposure to the compound led to a marked decrease in cell proliferation rates along with G1 phase arrest, highlighting its potential as a therapeutic agent against prostate cancer.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid, and how can its purity and structural integrity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like hydroxy-methoxybenzaldehyde derivatives. Key steps include protecting the phenolic hydroxyl group to prevent side reactions. Post-synthesis, validate purity using HPLC (≥95% purity threshold) and structural confirmation via 1H/13C NMR (e.g., characteristic olefinic proton signals at δ 6.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) . Cross-reference with literature data from natural sources (e.g., Cinnamomum cassia peel extracts) to confirm authenticity .

Q. What spectroscopic techniques are essential for characterizing hydrogen bonding interactions in this compound?

- Methodological Answer : FT-IR spectroscopy identifies hydrogen-bonded hydroxyl stretches (broad peaks ~3200–3500 cm⁻¹). For solid-state analysis, X-ray crystallography is critical. Use programs like SHELXL ( ) to refine hydrogen-bonding parameters (e.g., D–H···A distances and angles). Graph set analysis (as described in ) classifies motifs like R₂²(8) rings, which are common in phenolic systems .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data caused by tautomerism or solvent effects?

- Methodological Answer : Tautomerism in propenoic acid derivatives may lead to conflicting NMR signals. Employ variable-temperature NMR (e.g., 25–60°C) to observe dynamic equilibria. For solvent effects, compare spectra in deuterated DMSO (polar aprotic) vs. CDCl₃ (non-polar). Computational tools like DFT calculations (B3LYP/6-31G*) predict stable tautomers and simulate NMR shifts, aiding in assignment .

Q. What crystallographic strategies optimize structure determination of this compound, particularly when dealing with poor crystal quality?

- Methodological Answer : Slow evaporation (e.g., ethyl acetate/hexane mixtures) improves crystal growth. For low-resolution data, use SHELXD for phase determination and SHELXL for refinement ( ). If twinning occurs, apply Hooft parameters or TwinRotMat for correction. Hydrogen-bonding networks ( ) should guide packing analysis .

Q. How do substituent positions (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity in pharmacological assays?

- Methodological Answer : The meta-methoxy and para-hydroxy groups enhance electron donation, affecting binding to targets like cyclooxygenase-2 (COX-2). Use molecular docking (AutoDock Vina) to compare binding affinities with structural analogs (e.g., 3,4,5-trimethoxycinnamic acid, ). Validate via in vitro COX-2 inhibition assays (IC₅₀ calculations) and correlate with electronic profiles from Hammett σ constants .

Q. What protocols ensure stability of this compound during pharmacological studies?

- Methodological Answer : Store at −20°C in amber vials to prevent photodegradation. For in vitro assays, use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Monitor stability via LC-MS/MS over 24-hour periods. Adjust formulation with cyclodextrins if degradation exceeds 10% .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., cis/trans isomers). Perform chiral HPLC to isolate enantiomers and retest activity. Use SAR (Structure-Activity Relationship) models to identify critical functional groups. Cross-validate with knockout assays (e.g., CRISPR-Cas9 gene editing in cellular targets) .

Q. What computational approaches predict the compound’s interaction with biological membranes?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) model lipid bilayer penetration. Calculate log P values (e.g., via XLogP3) to estimate hydrophobicity. Experimentally, use parallel artificial membrane permeability assays (PAMPA) to correlate computational predictions with empirical data .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.